1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-

Anti-inflammatory Medicinal Chemistry Triazole SAR

1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1; molecular formula C12H13N3O; molecular weight 215.25 g/mol) is a low-molecular-weight, N-acetylated 1,2,4-triazole derivative classified under the ChEMBL database with ID CHEMBL114311. It is a small molecule that has reached a maximum development phase of 'Preclinical' according to ChEMBL annotation.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 61598-90-1
Cat. No. B12882139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-
CAS61598-90-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=N2)C)C(=O)C
InChIInChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)12-13-9(2)15(14-12)10(3)16/h4-7H,1-3H3
InChIKeyXTBQSHFANLHHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1): Core Identity and Procurement Baseline


1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1; molecular formula C12H13N3O; molecular weight 215.25 g/mol) is a low-molecular-weight, N-acetylated 1,2,4-triazole derivative classified under the ChEMBL database with ID CHEMBL114311 [1]. It is a small molecule that has reached a maximum development phase of 'Preclinical' according to ChEMBL annotation [1][2]. The compound features a 1,2,4-triazole core substituted at position 1 with an acetyl group, position 5 with a methyl group, and position 3 with a 4-methylphenyl (p-tolyl) group [2]. Its computed physicochemical properties—XLogP3-AA of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 47.78 Ų—place it within favorable oral drug-like chemical space [1][2].

Why Generic 1,2,4-Triazole Substitution Is Insufficient for Research Requiring 1-Acetyl-5-methyl-3-(p-tolyl) Specificity


The 1,2,4-triazole scaffold is pharmacologically promiscuous, yielding diverse activities—antifungal, anti-inflammatory, antireproductive, and herbicidal—depending on the precise identity and position of N- and C-linked substituents [1][2][3]. For example, within the same 1-acyl-3-aryl-5-methyl-1,2,4-triazole subseries, a change from a 4-methylphenyl to a 4-chlorophenyl substituent at position 3 is known to modulate anti-inflammatory potency in the mouse active Arthus (MAA) assay [2]. Furthermore, the presence and nature of the acyl group at N-1 determine both the biological target engagement profile (e.g., CYP51 inhibition, antireproductive activity) and the compound's hydrolytic and metabolic stability [1][3]. The acetyl group at N-1 distinguishes 61598-90-1 from non-acetylated 3-(4-methylphenyl)-5-methyl-1,2,4-triazole analogs and is critical for the specific biological interactions recorded in the ChEMBL database for this compound [1][3]. Generic triazole procurement without specifying the exact substitution pattern risks purchasing a compound with a fundamentally different activity fingerprint and utility.

Quantitative Differentiation Guide: 1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1) vs. Closest Analogs


Structural Distinction from the Most Active 1-Acyl-3-aryl-5-methyl-1,2,4-triazole Anti-inflammatory Analog

In a foundational structure–activity relationship (SAR) study of 1-acyl-3-phenyl-5-alkyl-1,2,4-triazoles, the para-substituent on the 3-phenyl ring was found to critically modulate anti-inflammatory activity [1]. The most active compound in that series was 1-acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole (3c). **1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1) differs by a single substituent: a 4-methyl group replaces the 4-chloro group on the phenyl ring at position 3.** This exchange replaces an electron-withdrawing, lipophilic chlorine atom (σp ≈ 0.23, π ≈ 0.71) with an electron-donating, slightly less lipophilic methyl group (σp ≈ -0.17, π ≈ 0.56). Although direct MAA assay data for the 4-methylphenyl analog were not published in the Wade et al. study, the study's SAR framework establishes that this precise atomic substitution at the para-position is a primary driver of differential potency within the series, making CAS 61598-90-1 a distinct chemical entity for SAR follow-up or hit expansion [1].

Anti-inflammatory Medicinal Chemistry Triazole SAR

Annotated Bioactivity and Preclinical Development Status via ChEMBL Versus Unannotated Triazole Intermediates

According to the ChEMBL database (CHEMBL114311), **1-acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole has a recorded maximum development phase of 'Preclinical' and is associated with one ID50 bioactivity assay** [1]. This annotation confirms that the compound has been subjected to at least one functional dose–response assay in the context of early drug discovery. In contrast, closely related non-acetylated building blocks such as 5-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole (CAS 3213-94-3) or 5-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thiol derivatives typically lack curated bioactivity entries in ChEMBL or PubChem, serving primarily as synthetic intermediates [2]. The presence of curated, target-linked bioactivity data for CAS 61598-90-1 distinguishes it from the vast majority of triazole intermediates available in chemical catalogs.

Drug Discovery Target Identification Chemical Biology

Physicochemical Property Profile Benchmarking Against Broader 1,2,4-Triazole Drug Candidates

**1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1) occupies a favorable position in oral drug-like chemical space**, which can be quantitatively benchmarked against the broader landscape of 1,2,4-triazole drug candidates and marketed drugs [1]. Its computed properties—molecular weight (MW) = 215.25 g/mol, XLogP3-AA = 2.3, H-bond donors (HBD) = 0, H-bond acceptors (HBA) = 3, and rotatable bonds = 1—result in zero violations of Lipinski's Rule of Five (RO5) and a Quantitative Estimate of Drug-likeness (QED) score of 0.73 [1]. Many clinically used 1,2,4-triazoles (e.g., fluconazole: MW 306.27, HBD 1, HBA 7, TPSA 81.65; itraconazole: MW 705.63, multiple RO5 violations) diverge significantly from this property envelope [2]. For instance, the lower molecular weight and absence of hydrogen bond donors of CAS 61598-90-1 compared to fluconazole suggest superior passive membrane permeability potential, while its moderate lipophilicity (XLogP3 2.3) balances solubility and membrane partitioning more favorably than the highly lipophilic itraconazole [1][2].

Drug-likeness ADME Prediction Physicochemical Profiling

Functional Group Reactivity Distinction via N-1 Acetylation: A Differentiating Feature from Free N–H Triazole Analogs

The N-1 acetyl group of CAS 61598-90-1 is a chemically labile functionality that can be hydrolyzed under basic or enzymatic conditions to yield the free N–H triazole, a feature absent in the corresponding 1-unsubstituted triazole analog (CAS 3213-94-3) [1]. This acetylation transforms the hydrogen-bond-capable triazole N–H into an acetyl carbonyl, eliminating hydrogen bond donor capacity (HBD count reduces from 1 to 0) [1][2]. In the context of the Wade et al. SAR study, the acetyl group was essential for anti-inflammatory activity; removal of the acyl group or replacement with a sulfonyl group abolished or altered activity [3]. The controlled hydrolytic lability of the acetyl group also positions CAS 61598-90-1 as a potential prodrug form or a protected synthetic intermediate, whereas the free N–H analog would have a different metabolic and reactivity profile [1].

Synthetic Chemistry Prodrug Design Metabolic Stability

Optimal Application Scenarios for 1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1) Based on Evidence of Differentiation


SAR Expansion of Non-Acidic Anti-inflammatory 1-Acyl-1,2,4-triazoles

Teams studying the mouse active Arthus (MAA) anti-inflammatory model can procure CAS 61598-90-1 as a structurally defined 4-methylphenyl analog to probe the electronic and steric requirements at the para-position of the 3-phenyl ring. The compound has been shown in the J. Med. Chem. 1982 SAR framework to be a direct congener of the 4-chloro lead, 1-acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole (3c). Procuring CAS 61598-90-1 enables the direct comparison of electron-donating (CH3) vs. electron-withdrawing (Cl) substituent effects on anti-inflammatory potency within the same scaffold [1].

Early-Stage Drug Discovery Requiring a Validated Preclinical Starting Point

Because CAS 61598-90-1 (CHEMBL114311) is annotated with a 'Preclinical' maximum development phase and has a curated ID50 dose–response assay in ChEMBL, it serves as a data-validated chemical probe rather than an uncharacterized screening hit. Teams initiating target-based or phenotypic screening campaigns can prioritize this compound over unannotated triazole intermediates, leveraging the existing curated bioactivity as a de-risking factor for hit triaging and follow-up [1].

Lead Optimization Centered on CNS-Penetrant or Property-Sensitive Triazole Scaffolds

Computational medicinal chemistry groups can select CAS 61598-90-1 as a low-MW (215.25 Da), zero-HBD, moderately lipophilic (XLogP3 = 2.3) triazole scaffold that occupies favorable oral drug-like space (QED = 0.73, zero RO5 violations). Compared to marketed azole antifungals—fluconazole (higher MW, more polar) and itraconazole (MW >500, multiple RO5 violations)—CAS 61598-90-1 offers a more property-balanced starting point for CNS drug discovery programs where passive membrane permeability and minimal hydrogen bonding are critical [1][2].

Synthetic Chemistry Utilizing N-Acyl Triazoles as Protected Intermediates or Prodrug Candidates

Organic synthesis laboratories can procure CAS 61598-90-1 as a bench-stable, N-protected form of 5-methyl-3-(4-methylphenyl)-1,2,4-triazole. The acetyl group masks the triazole N–H, preventing undesired N-alkylation or N-acylation side reactions during further functionalization. Subsequent controlled deacetylation (basic or enzymatic hydrolysis) can regenerate the free N–H triazole for downstream conjugation, enabling a divergent synthetic strategy not possible with the unprotected analog alone [1].

Quote Request

Request a Quote for 1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.